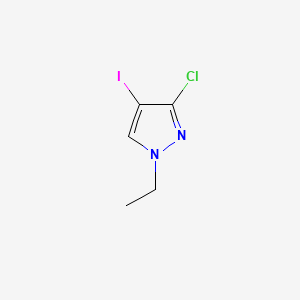

3-Chloro-1-ethyl-4-iodo-1H-pyrazole

Description

General Significance of Pyrazoles in Organic Synthesis and Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a cornerstone in the field of heterocyclic chemistry. numberanalytics.comresearchgate.net Their unique structural framework imparts a range of chemical properties that make them highly valuable in organic synthesis. nih.govnih.gov The pyrazole (B372694) ring is an aromatic system, which contributes to its relative stability and diverse reactivity. This stability, coupled with the presence of multiple reaction sites, allows for a wide array of chemical transformations, making pyrazoles versatile building blocks for more complex molecules. nih.gov

In organic synthesis, pyrazoles serve as precursors for a variety of other heterocyclic systems. nih.gov Their synthesis is well-established, with methods like the Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyl compounds with hydrazines) and 1,3-dipolar cycloadditions being fundamental routes to the pyrazole core. numberanalytics.comnih.gov The reactivity of the pyrazole ring can be modulated by the substituents attached to it, enabling chemists to fine-tune its properties for specific applications. nih.gov

The significance of pyrazoles extends to various industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net In medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. nih.govresearchgate.netresearchgate.net Pyrazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netglobalresearchonline.net Their ability to act as bioisosteres for other functional groups and to participate in hydrogen bonding interactions makes them ideal candidates for drug design. nih.gov

Importance and Versatility of Halogenated Pyrazole Scaffolds in Chemical Research

The introduction of halogen atoms onto the pyrazole ring significantly enhances its synthetic utility and biological relevance. Halogenated pyrazoles are key intermediates in organic synthesis, primarily due to the ability of halogens to act as leaving groups in cross-coupling reactions. mdpi.com This feature allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the pyrazole scaffold. mdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to modify halogenated pyrazoles, leading to a vast library of substituted pyrazole derivatives.

The type and position of the halogen atom on the pyrazole ring influence its reactivity. For instance, iodo-substituted pyrazoles are generally more reactive in palladium-catalyzed cross-coupling reactions than their bromo or chloro counterparts. mdpi.com This differential reactivity enables selective functionalization of polyhalogenated pyrazoles. Furthermore, the electron-withdrawing nature of halogens can influence the acidity of N-H protons and the regioselectivity of subsequent reactions. arkat-usa.org

In the context of medicinal chemistry, halogenation can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com For example, the incorporation of a halogen atom can lead to enhanced binding interactions with a protein's active site through halogen bonding. The versatility of halogenated pyrazoles makes them attractive starting materials for the development of new therapeutic agents. nih.govsmolecule.com

Specific Context of "3-Chloro-1-ethyl-4-iodo-1H-pyrazole" as a Molecular Entity

This compound is a specific example of a dihalogenated pyrazole that embodies the synthetic versatility discussed previously. Its structure features a pyrazole ring substituted with a chloro group at the 3-position, an iodo group at the 4-position, and an ethyl group at the 1-position of the nitrogen atom. The presence of two different halogens at distinct positions offers opportunities for regioselective chemical modifications.

The iodo substituent at the C4 position is the more reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of various substituents at this position. smolecule.com The chloro group at the C3 position is less reactive under these conditions and can either be retained in the final product or functionalized under more forcing reaction conditions. This differential reactivity is a key feature that makes this compound a valuable building block in multi-step organic syntheses.

The ethyl group at the N1 position serves to protect the pyrazole nitrogen, preventing potential side reactions and influencing the solubility and electronic properties of the molecule. The specific arrangement of these substituents makes this compound a tailored precursor for the synthesis of complex molecular architectures, including those with potential biological activity. For instance, derivatives of 1-ethyl-1H-pyrazole have been investigated as components of potent glycine (B1666218) transporter 1 (GlyT1) inhibitors. nih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆ClIN₂ |

| CAS Number | 2739835-90-4 |

Scope and Objectives of the Academic Research Outline for "this compound"

The primary objective of a research outline focused on this compound would be to thoroughly explore its chemical reactivity and potential applications as a synthetic intermediate. This would involve a systematic investigation of its behavior in various chemical transformations and an assessment of its utility in the synthesis of target molecules.

A key research goal would be to establish a detailed understanding of the regioselectivity of its reactions. This would include a comprehensive study of palladium-catalyzed cross-coupling reactions at the C4-iodo position, exploring a wide range of coupling partners such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and alkenes (Heck coupling). The optimization of reaction conditions to achieve high yields and selectivity would be a critical aspect of this research.

Another objective would be to investigate the reactivity of the C3-chloro position. This could involve exploring conditions for its substitution or its participation in other types of chemical reactions, potentially after the functionalization of the C4 position. The development of methods for the selective dehalogenation of either the chloro or iodo group would also be a valuable area of investigation, as this would provide access to mono-halogenated pyrazole intermediates.

Furthermore, the research would aim to synthesize a library of novel pyrazole derivatives starting from this compound. The characterization of these new compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential. The ultimate goal would be to demonstrate the value of this compound as a versatile and strategic building block in organic synthesis, potentially leading to the discovery of new molecules with interesting properties.

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClIN2 |

|---|---|

Molecular Weight |

256.47 g/mol |

IUPAC Name |

3-chloro-1-ethyl-4-iodopyrazole |

InChI |

InChI=1S/C5H6ClIN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |

InChI Key |

XGDBQBODTTVEOX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)Cl)I |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of 3 Chloro 1 Ethyl 4 Iodo 1h Pyrazole

Reactivity of Carbon-Halogen Bonds (C-Cl and C-I)

The pyrazole (B372694) ring, being an electron-deficient heterocycle, influences the reactivity of the attached halogen atoms. The carbon-iodine bond at the C4 position is significantly more labile and susceptible to cleavage than the carbon-chlorine bond at the C3 position. This differential reactivity is the cornerstone of its utility in selective chemical transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, provides a powerful toolkit for forging new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyrazole ring. The choice of catalyst, ligands, and reaction conditions can exquisitely control which halogen is activated, enabling a high degree of regioselectivity.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of 3-chloro-1-ethyl-4-iodo-1H-pyrazole. The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl, making the C4-iodo position the primary site of reaction under typical conditions. smolecule.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyrazole with an organoboron reagent. For this compound, the Suzuki-Miyaura reaction would selectively occur at the C4 position to introduce a new aryl or vinyl substituent.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a cornerstone reaction in organic synthesis for creating conjugated enynes and arylalkynes. libretexts.org This reaction can be catalyzed by both palladium and copper. wikipedia.org For this compound, the reaction would preferentially take place at the C4-iodo position due to its higher reactivity. smolecule.comresearchgate.net This selectivity allows for the synthesis of 4-alkynyl-3-chloro-1-ethyl-1H-pyrazoles.

Heck Reaction: The Heck reaction couples the halo-pyrazole with an alkene. clockss.org Studies on similar 4-iodo-1H-pyrazoles have shown that this reaction is effective for introducing alkenyl groups at the C4 position. clockss.org

Negishi Coupling: While specific examples with this compound are not prevalent in the reviewed literature, the Negishi reaction, which employs an organozinc reagent, generally follows the same reactivity pattern, favoring the oxidative addition of palladium to the C-I bond over the C-Cl bond.

The following table summarizes the expected regioselective outcomes for palladium-catalyzed reactions on this substrate:

| Reaction | Coupling Partner | Expected Major Product |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | 3-chloro-1-ethyl-4-aryl-1H-pyrazole |

| Sonogashira | R-C≡CH | 3-chloro-1-ethyl-4-(alkynyl)-1H-pyrazole |

| Heck | H2C=CHR | 3-chloro-1-ethyl-4-(alkenyl)-1H-pyrazole |

| Negishi | R-ZnX | 3-chloro-1-ethyl-4-alkyl/aryl-1H-pyrazole |

Copper-catalyzed reactions offer a complementary approach to palladium-catalyzed methods and are particularly useful for forming C-N and C-O bonds.

C-N Coupling (Ullmann Condensation): Copper-catalyzed C-N coupling is a valuable method for the amination of aryl halides. This reaction can be used to introduce amine functionalities onto the pyrazole ring. Given the higher reactivity of the C-I bond, the reaction would selectively occur at the C4 position, yielding 4-amino-3-chloro-1-ethyl-1H-pyrazole derivatives. The use of ligands can significantly improve the efficiency of these couplings. acs.org

Sonogashira Coupling: As mentioned earlier, the Sonogashira reaction can also be catalyzed by copper, often in conjunction with palladium. wikipedia.org In some cases, copper-only systems can be employed. The mechanism involves the formation of a copper acetylide intermediate. wikipedia.org

The pronounced difference in the bond dissociation energies of the C-I and C-Cl bonds is the primary driver for the observed regioselectivity. The C-I bond is weaker and therefore more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as Pd(0). This inherent difference allows for the selective functionalization of the C4 position while leaving the C3-chloro group intact for subsequent transformations. smolecule.comnih.gov

By carefully controlling reaction conditions, such as temperature, catalyst, and ligands, it is possible to modulate this selectivity. For instance, more forcing conditions might be required to activate the C-Cl bond after the C-I bond has reacted. This stepwise functionalization is a powerful strategy for the synthesis of polysubstituted pyrazoles.

Nucleophilic Aromatic Substitution on Halogenated Pyrazoles

The electron-deficient nature of the pyrazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F. Consequently, the iodine atom at the C4 position of this compound is the more likely site for nucleophilic attack. smolecule.com Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the iodide to form the corresponding substituted pyrazoles. smolecule.com

Reductive Dehalogenation Processes

Selective removal of a halogen atom can be a crucial step in a synthetic sequence. The differential reactivity of the C-I and C-Cl bonds allows for the selective reductive dehalogenation of the C4-iodo group. smolecule.com Milder reducing agents or specific catalytic systems, such as zinc-mediated reduction, can achieve this transformation, leaving the C3-chloro substituent untouched. smolecule.com This process would yield 3-chloro-1-ethyl-1H-pyrazole, a valuable intermediate for further functionalization at the C4 position via other methods like lithiation followed by electrophilic quench.

C-H Functionalization Directed by the Pyrazole Moiety

The pyrazole ring and its substituents can direct the functionalization of otherwise inert C-H bonds, both on the heterocyclic ring itself (sp2 C-H) and on the N-alkyl substituent (sp3 C-H). This approach offers an efficient pathway to elaborate the molecular structure without the need for pre-functionalized starting materials.

Directed sp2 C-H Functionalization on the Pyrazole Ring

The pyrazole moiety, particularly in N-substituted derivatives, can direct the functionalization of the C5-H bond. This transformation is typically achieved through transition metal-catalyzed reactions, where the metal catalyst coordinates to the pyrazole nitrogen atoms, facilitating the activation of the adjacent C-H bond. While direct C-H functionalization of this compound at the C5 position is not extensively documented, related studies on similarly substituted pyrazoles provide a strong indication of its potential reactivity.

For instance, palladium-catalyzed direct arylation reactions have been shown to be effective for the C5-functionalization of N-alkylpyrazoles. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, where the pyrazole ring acts as a directing group. The N1-ethyl group in this compound is expected to play a crucial role in orienting the catalyst and promoting the regioselective activation of the C5-H bond. The general scheme for such a transformation is presented below:

Table 1: Proposed Directed sp2 C-H Functionalization at C5

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Aryl Halide | Palladium Catalyst, Base | 3-Chloro-1-ethyl-4-iodo-5-aryl-1H-pyrazole |

It is important to note that the presence of the bulky iodine atom at the C4 position might sterically influence the approach of the catalyst and the coupling partner, potentially affecting the reaction efficiency.

Directed sp3 C-H Functionalization of the N-Ethyl Group

The functionalization of unactivated sp3 C-H bonds is a significant challenge in organic synthesis. In the context of this compound, the pyrazole ring can potentially act as a directing group to facilitate the functionalization of the C-H bonds on the N-ethyl group. This type of reaction typically involves the formation of a cyclometalated intermediate, where the metal center is coordinated to one of the pyrazole nitrogens and has activated a C-H bond on the ethyl chain.

Table 2: Conceptual Directed sp3 C-H Functionalization of the N-Ethyl Group

| Reactant | Reagent | Catalyst System | Potential Product(s) |

| This compound | Functionalizing Agent | Transition Metal Catalyst | 3-Chloro-1-(2-functionalized-ethyl)-4-iodo-1H-pyrazole or 3-Chloro-1-(1-functionalized-ethyl)-4-iodo-1H-pyrazole |

The development of specific catalytic systems for the directed sp3 C-H functionalization of the N-ethyl group in this and related pyrazoles remains an active area of research.

Other Chemical Transformations and Derivatizations

Beyond C-H functionalization, the unique substitution pattern of this compound allows for a range of other chemical transformations, enabling its use as a versatile building block in the synthesis of more complex molecules.

Electrophilic Substitution at the C5 Position (if applicable, after selective de-iodination or on precursors)

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. However, in this compound, this position is occupied by an iodine atom. To achieve electrophilic substitution, a selective de-iodination step is necessary. The differential reactivity of the C-I and C-Cl bonds allows for the selective removal of the iodine atom under specific reaction conditions, a process known as site-selective dehalogenation. smolecule.com

Once the C4 position is vacated to yield 3-chloro-1-ethyl-1H-pyrazole, this intermediate can undergo electrophilic substitution. However, the initial query specifies substitution at the C5 position. On a 1,3-disubstituted pyrazole, the C5 position is generally less reactive towards electrophiles than the C4 position. Therefore, achieving selective electrophilic substitution at C5 in the presence of an unsubstituted C4 would be challenging.

Alternatively, electrophilic substitution at the C5 position could be envisioned on a precursor before the introduction of the iodine at C4. For instance, starting with 1-ethyl-3-chloropyrazole, one could potentially perform an electrophilic substitution at C5, although this would likely be a minor product compared to substitution at C4.

Ring Transformations and Annulation Reactions Involving "this compound" as a Building Block

The presence of multiple reactive sites on this compound makes it an excellent substrate for ring transformation and annulation reactions, leading to the formation of fused heterocyclic systems. smolecule.com The reactivity of the C4-iodo substituent is particularly useful in this regard.

One notable example is the use of this compound in copper-mediated alkyne cyclization pathways. smolecule.com These reactions can lead to the construction of pyrazolo-fused ring systems. The process typically involves the reaction of the 4-iodopyrazole (B32481) with a terminal alkyne in the presence of a copper catalyst. smolecule.com This can lead to the formation of a new ring fused to the pyrazole core.

Furthermore, the C4-iodo and C3-chloro substituents can participate in various cross-coupling reactions, which can be followed by intramolecular cyclization to form bicyclic or polycyclic systems. The sequential and selective functionalization of these two positions provides a powerful strategy for the synthesis of complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive NMR Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-Chloro-1-ethyl-4-iodo-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the pyrazole (B372694) ring proton and the protons of the N-ethyl group. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The single proton on the pyrazole ring (H-5) would appear as a singlet.

The ¹³C NMR spectrum will display signals for each of the five unique carbon atoms in the molecule: two for the ethyl group and three for the pyrazole ring. The chemical shifts of the pyrazole carbons are significantly influenced by the attached substituents (chloro and iodo groups).

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and to establish the molecular framework, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The pyrazole proton (H-5) would not show any COSY correlations, consistent with its isolated position on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals for the protonated carbons. The HSQC spectrum would show correlations between the H-5 proton and the C-5 carbon, the -CH₂- protons and their corresponding carbon, and the -CH₃- protons and their carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations would include:

The H-5 proton to the C-3 and C-4 carbons of the pyrazole ring.

The methylene protons of the ethyl group to the N-1 attached carbon of the pyrazole ring (C-5) and the methyl carbon.

The methyl protons of the ethyl group to the methylene carbon.

Advanced NMR for Halogenated Systems (e.g., effects of halogens on chemical shifts and coupling constants)

The presence of both chlorine and iodine atoms on the pyrazole ring has a significant electronic effect that influences the NMR chemical shifts. Halogens are electron-withdrawing groups, which generally deshield nearby carbon and proton atoms, causing their signals to appear at a higher chemical shift (downfield).

The electronegativity and size of the halogen atoms play a role. Chlorine, being more electronegative than iodine, is expected to have a stronger deshielding effect on the adjacent C-3 carbon. The large iodine atom at the C-4 position influences the chemical shift of C-4, C-3, and C-5 through a combination of inductive and anisotropic effects. Studies on 4-halogenated-1H-pyrazoles have shown that as the electronegativity of the halogen decreases (from F to I), the chemical shift of the N-H proton moves downfield, a trend attributed to increasing partial C-X double bond character for heavier halogens. mdpi.com

For a closely related analog, 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the following ¹³C NMR chemical shifts have been reported and can be used for comparison: C-3 at 150.4 ppm, C-4 at 60.8 ppm, and C-5 at 131.3 ppm. mdpi.com For this compound, the chemical shifts are expected to be in a similar range, with slight variations due to the presence of an ethyl group instead of a methyl at N-1 and a hydrogen instead of a methyl at C-3.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-5 | ~7.5 - 8.0 | ~130 - 135 | C-3, C-4 |

| N-CH₂-CH₃ | ~4.0 - 4.5 (quartet) | ~45 - 50 | C-5, C-3, N-CH₂-CH₃ |

| N-CH₂-CH₃ | ~1.4 - 1.6 (triplet) | ~14 - 16 | N-CH₂-CH₃ |

| C-3 | - | ~148 - 152 | - |

| C-4 | - | ~60 - 65 | - |

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected geometry.

For instance, the crystal structures of 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole have been determined. mdpi.com These studies reveal the planarity of the pyrazole ring and the nature of intermolecular interactions, such as hydrogen bonding in N-H pyrazoles or stacking interactions. mdpi.com In the case of this compound, a single crystal X-ray diffraction analysis would be expected to confirm the substitution pattern and provide precise measurements of the C-Cl and C-I bond lengths. The ethyl group's conformation relative to the pyrazole ring would also be definitively established.

Table 2: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Observation | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for pyrazole derivatives mdpi.comresearchgate.net |

| Space Group | e.g., P2₁/c, P2₁/n | Common for pyrazole derivatives researchgate.netcrystallography.net |

| C-Cl Bond Length | ~1.70 - 1.74 Å | Based on 4-chloro-1H-pyrazole mdpi.com |

| C-I Bond Length | ~2.05 - 2.10 Å | Based on 4-iodo-1H-pyrazole mdpi.com |

| Pyrazole Ring | Planar | Characteristic of aromatic heterocycles nih.gov |

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching from the pyrazole ring (typically >3000 cm⁻¹) and aliphatic C-H stretching from the ethyl group (typically in the 2850-2960 cm⁻¹ range).

C=N and C=C stretching: Vibrations from the pyrazole ring skeletal framework, expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

C-I stretching: A low-frequency band, expected below 600 cm⁻¹.

In a study of 4-halogenated-1H-pyrazoles, the IR spectra showed distinct patterns related to the halogen substituent. mdpi.com For the analog 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, characteristic IR bands were observed at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the pyrazole ring breathing modes and the C-I bond stretching, which can sometimes be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete vibrational analysis. researchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium-Strong | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | mdpi.com |

| Pyrazole Ring Skeletal (C=N, C=C) | 1400 - 1600 | Medium-Strong | nih.gov |

| CH₂/CH₃ Bending | 1350 - 1470 | Medium | derpharmachemica.com |

| C-Cl Stretch | 600 - 800 | Medium | mdpi.com |

| C-I Stretch | < 600 | Strong | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel chemical entities, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the case of this compound, HRMS analysis allows for the unambiguous confirmation of its molecular formula and offers deep insights into its fragmentation behavior under ionization, which is crucial for its characterization and differentiation from isomeric structures.

Precise Mass Determination

The elemental composition of this compound is C₅H₆ClIN₂. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, typically within a few parts per million (ppm).

The theoretical exact mass of the molecular ion [M]⁺• of this compound, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N), is calculated to be 255.9264 g/mol . smolecule.com Experimental HRMS measurements would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental formula.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Isotope Formula | Mass (Da) | Relative Abundance (%) |

| C₅H₆³⁵ClIN₂ | 255.9264 | 100.00 |

| C₅H₆³⁷ClIN₂ | 257.9235 | 32.50 |

This interactive table provides the theoretical isotopic pattern for the molecular ion, which is a characteristic signature in mass spectrometry.

Fragmentation Pattern Analysis

The fragmentation of this compound in a mass spectrometer provides a roadmap to its molecular structure. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. The pyrazole core, along with its substituents, undergoes characteristic cleavages.

Upon electron impact ionization, the molecular ion [M]⁺• is formed. The subsequent fragmentation can be predicted to occur via several key pathways, based on established principles of mass spectrometry for halogenated and N-alkylated heterocyclic compounds.

A primary fragmentation event is anticipated to be the loss of the iodine atom, which is the most labile substituent, leading to the formation of a significant fragment ion. Another prominent fragmentation pathway involves the ethyl group attached to the nitrogen atom. Alpha-cleavage (β-cleavage relative to the ring), resulting in the loss of a methyl radical (•CH₃), is a common fragmentation for N-ethyl compounds.

Further fragmentation of the pyrazole ring itself can occur, typically involving the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Formula | Theoretical m/z | Fragmentation Pathway |

| [M]⁺• | [C₅H₆ClIN₂]⁺• | 255.9264 | Molecular Ion |

| [M - I]⁺ | [C₅H₆ClN₂]⁺ | 129.0247 | Loss of iodine radical |

| [M - C₂H₅]⁺ | [C₃HClN₂]⁺ | 101.9856 | Loss of ethyl radical |

| [M - CH₃]⁺ | [C₄H₃ClIN₂]⁺• | 240.9108 | Loss of methyl radical (α-cleavage) |

| [M - HCN]⁺• | [C₄H₆ClI]⁺• | 228.9203 | Loss of hydrogen cyanide from pyrazole ring |

| [M - I - HCN]⁺ | [C₄H₅ClN]⁺ | 102.0165 | Sequential loss of iodine and HCN |

This interactive table outlines the expected major fragment ions, their elemental compositions, theoretical m/z values, and the corresponding fragmentation pathways.

The analysis of these high-resolution fragment ions allows for the precise identification of the atoms lost and retained in each fragment, providing conclusive evidence for the structure of this compound. The relative abundances of these fragments in the mass spectrum would further depend on the ionization energy and the specific type of mass spectrometer used.

Theoretical and Computational Studies of 3 Chloro 1 Ethyl 4 Iodo 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules like 3-Chloro-1-ethyl-4-iodo-1H-pyrazole. These calculations can predict molecular geometry, the distribution of electrons, and the energies of molecular orbitals, all of which are crucial for understanding the compound's stability and reactivity.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the lowest energy conformation. The analysis also considers various possible spatial orientations of the ethyl group relative to the pyrazole (B372694) ring to understand their energetic differences and rotational barriers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the analysis of HOMO and LUMO helps to understand its chemical behavior in various reactions.

Electrostatic Potential Surface (EPS) Mapping

The electrostatic potential surface (EPS) map is a visual representation of the charge distribution around a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the EPS map would likely show negative potential around the nitrogen atoms and the chlorine atom, while the region around the hydrogen atoms and the carbon attached to the iodine would exhibit a more positive potential. This mapping is invaluable for predicting how the molecule will interact with other charged or polar species.

Charge Distribution and Inductive Effects of Halogen Substituents

The presence of both chlorine and iodine atoms as substituents on the pyrazole ring significantly influences the electron distribution within the molecule. The differing electronegativities of chlorine and iodine lead to distinct inductive effects, pulling electron density away from the pyrazole ring to varying extents. Computational analysis can quantify the partial charges on each atom, providing a detailed picture of the electronic landscape shaped by these halogen substituents. This charge distribution is a critical factor in determining the molecule's reactivity and the regioselectivity of its reactions.

Theoretical Investigations of Reaction Mechanisms and Regioselectivity

Theoretical studies play a crucial role in elucidating the step-by-step pathways of chemical reactions involving this compound. These investigations can predict the most likely course of a reaction and explain why certain products are formed in preference to others.

Computational Modeling of Transition-Metal-Catalyzed Cross-Coupling Reactions Involving C-Cl and C-I Bonds

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated heterocycles like this compound are important substrates. Computational modeling, particularly using Density Functional Theory (DFT), provides a molecular-level understanding of the reaction mechanisms, including the oxidative addition, transmetalation, and reductive elimination steps.

A key aspect of the reactivity of this compound in such reactions is the differential reactivity of the C-Cl and C-I bonds. It is well-established, both experimentally and computationally, that the C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. mdpi.com This selectivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium catalyst. mdpi.com

Studies on various (hetero)aryl halides have consistently shown this reactivity trend: aryl iodides > aryl bromides >> aryl chlorides. mdpi.com For instance, in the context of Sonogashira couplings of halogenated pyrazoles, a clear preference for the reaction at the iodinated position is observed. mdpi.com Computational models of these reactions would typically show a lower activation energy barrier for the oxidative addition of a Pd(0) complex to the C-I bond than to the C-Cl bond. This difference in activation energies is the primary determinant of the chemoselectivity of the reaction.

Bond Dissociation Energy (BDE) Calculations for C-X Bonds

The bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of the carbon-halogen (C-X) bonds in this compound. A lower BDE generally correlates with higher reactivity in processes where the C-X bond is cleaved, such as in the oxidative addition step of cross-coupling reactions.

DFT calculations are a powerful tool for accurately predicting BDEs. For halogenated aromatic and heteroaromatic compounds, the BDE of the C-X bond is influenced by several factors, including the nature of the halogen, the electronic properties of the ring, and the presence of other substituents. The general trend for C-X BDEs is C-F > C-Cl > C-Br > C-I.

While specific BDE values for this compound have not been reported, computational studies on similar molecules provide a reliable estimate. For instance, DFT calculations on halogen-substituted pyrazines have been used to evaluate BDEs and predict their susceptibility to autoxidation and hydrolysis. chemrxiv.org These studies confirm the expected trend of decreasing BDE with increasing atomic weight of the halogen.

Based on these principles, the C-I bond in this compound will have a significantly lower BDE than the C-Cl bond. This difference is the underlying reason for the observed chemoselectivity in its reactions. The N-ethyl substituent is expected to have a minor electronic effect on the BDEs, likely through inductive effects, but it would not change the relative order of the C-I and C-Cl bond strengths.

A representative table of calculated C-X BDEs for a simple halobenzene is provided below to illustrate the general trend. The actual values for this compound will be influenced by the pyrazole ring and the other substituents.

| Bond | Representative BDE (kcal/mol) |

| C-Cl | ~96 |

| C-I | ~65 |

Note: These are approximate values for halobenzenes and are intended for illustrative purposes only. Actual BDEs for this compound would require specific DFT calculations.

Influence of Halogen and N-Ethyl Substituents on Aromaticity and Stability

The pyrazole ring itself is an aromatic heterocycle. beilstein-journals.org The introduction of halogen substituents can influence this aromaticity. Halogens are generally considered to be inductively withdrawing and mesomerically donating. In the case of 4-halogenated-1H-pyrazoles, DFT calculations have been performed to understand their structure and spectroscopic properties. mdpi.com These studies indicate that the nature of the halogen substituent influences the electronic distribution within the pyrazole ring.

The N-ethyl substituent primarily exerts an electron-donating inductive effect, which can increase the electron density in the pyrazole ring. This, in turn, can affect the ring's aromaticity and stability. Computational studies on N-substituted pyrazoles have shown that the nature of the substituent on the nitrogen atom can fine-tune the electronic properties of the ring system.

Computational studies on o-carborane-fused pyrazoles have highlighted the importance of using multiple indicators to assess aromaticity, as NICS values can sometimes be misleading in complex systems. beilstein-journals.org A thorough computational analysis of this compound would be necessary to precisely quantify the influence of its substituents on these fundamental properties.

Applications in Advanced Materials and Synthetic Chemistry

A Versatile Synthetic Intermediate and Building Block

The reactivity of 3-chloro-1-ethyl-4-iodo-1H-pyrazole is largely dictated by the presence of two different halogen atoms at positions 3 and 4 of the pyrazole (B372694) ring. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions. smolecule.com This differential reactivity allows for selective functionalization at the 4-position, while leaving the 3-position available for subsequent transformations.

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent precursor for the construction of a variety of complex heterocyclic systems. arkat-usa.org The pyrazole scaffold itself is a key structural motif in many biologically active compounds and functional materials. arkat-usa.orgmdpi.com By leveraging the reactivity of the iodo and chloro substituents, chemists can introduce a wide array of functionalities and build larger, more intricate molecular architectures.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. smolecule.comarkat-usa.orgresearchgate.net The high reactivity of the C-I bond enables the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyrazole ring. smolecule.com For instance, Sonogashira coupling with terminal alkynes can introduce alkynyl groups, which can then undergo further cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-c]pyridines. arkat-usa.org

Furthermore, the iodo group can be readily displaced by various nucleophiles, providing another avenue for the synthesis of diverse pyrazole derivatives. smolecule.com This nucleophilic substitution, often proceeding through an addition-elimination mechanism, allows for the introduction of a range of functional groups at the 4-position. smolecule.com

The general synthetic utility of halogenated pyrazoles extends to the formation of other heterocyclic systems such as bis(pyrazolo[4,3-d] smolecule.comsmolecule.comdiazepinones and octahydro-1H-benzo[g]indazole derivatives. arkat-usa.org

Scaffold for Divergent Synthesis and Scaffold Hopping in Organic Chemistry

The distinct reactivity of the two halogen substituents in this compound makes it an ideal scaffold for divergent synthesis. This strategy allows for the creation of a library of diverse compounds from a single, common intermediate. By first reacting at the more labile iodo position, a range of substituents can be introduced at C4. Subsequently, the less reactive chloro group at C3 can be targeted under different reaction conditions, leading to a multitude of structurally distinct molecules. This stepwise functionalization provides a powerful tool for exploring chemical space and generating novel compounds for various applications.

Scaffold hopping, a medicinal chemistry strategy aimed at identifying structurally novel compounds with similar biological activity, can also be facilitated by using this compound. The pyrazole core can serve as a central framework that can be elaborated in numerous ways to mimic the key pharmacophoric features of a known active molecule, while possessing a completely different core structure.

In Materials Science and Catalysis

The unique electronic and structural features of pyrazole derivatives, including this compound, have led to their exploration in materials science and catalysis.

Components in Ligand Design for Transition Metal Catalysis

Substituted pyrazoles are well-established as effective ligands for transition metals in catalysis. arkat-usa.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This modulation of the ligand environment is crucial for controlling the activity, selectivity, and stability of the catalyst.

This compound can be utilized as a precursor for the synthesis of more complex pyrazole-based ligands. The iodo and chloro groups can be replaced with various coordinating moieties through cross-coupling or nucleophilic substitution reactions. This allows for the systematic design and synthesis of a wide range of ligands with tailored properties for specific catalytic applications.

Potential Applications in Organic Electronic Materials (e.g., OLEDs)

The pyrazole scaffold is also a promising component in the design of new organic electronic materials, including those used in organic light-emitting diodes (OLEDs). arkat-usa.org The inherent aromaticity and electron-rich nature of the pyrazole ring can contribute to the charge transport properties required for such devices. By strategically modifying the substituents on the pyrazole core of this compound, it is possible to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize the performance of organic electronic materials. The introduction of various aryl or heteroaryl groups through cross-coupling reactions can lead to materials with desirable photophysical and electronic characteristics for use in OLEDs and other organic electronic devices. arkat-usa.org

Conclusion and Future Perspectives

Summary of Key Synthetic Methodologies and Reactivity Patterns for "3-Chloro-1-ethyl-4-iodo-1H-pyrazole"

The synthesis of the pyrazole (B372694) core of this compound is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. arkat-usa.orgsmolecule.com A typical approach involves the reaction of a β-keto ester with ethylhydrazine (B1196685) to form a key pyrazole intermediate. smolecule.com The regioselectivity of this reaction is a critical factor, often controlled by the steric and electronic properties of the substituents to favor the desired 1,4-disubstituted isomer. smolecule.com

Once the pyrazole ring is formed, the introduction of the chloro and iodo substituents is achieved through electrophilic halogenation. The pyrazole ring is susceptible to electrophilic substitution, typically at the 4-position. arkat-usa.org The iodination can be accomplished using various reagents, including iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or a combination of iodine and iodic acid. nih.govmdpi.com

The reactivity of this compound is dominated by the differential reactivity of its halogen substituents. The iodo group at the 4-position is significantly more reactive than the chloro group at the 3-position in palladium-catalyzed cross-coupling reactions. smolecule.com This preferential reactivity is attributed to the weaker carbon-iodine bond and the greater propensity of aryl iodides to undergo oxidative addition to the palladium catalyst. smolecule.commdpi.com

Key Reactivity Patterns:

Palladium-Catalyzed Cross-Coupling Reactions: The 4-iodo position is the primary site for reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. smolecule.comnih.gov Standard conditions for Sonogashira coupling often involve a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent. smolecule.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring facilitates nucleophilic substitution, with the iodo substituent at position 4 being the more facile leaving group compared to the chloro substituent. smolecule.com This allows for the introduction of a variety of nucleophiles at the 4-position. smolecule.com

Current Challenges and Future Opportunities in its Synthesis and Functionalization

Despite the established synthetic routes, several challenges remain in the synthesis and functionalization of this compound.

Current Challenges:

Regiocontrol in Synthesis: Achieving high regioselectivity in the initial pyrazole ring formation can still be a challenge, sometimes leading to mixtures of isomers that require tedious separation. arkat-usa.org

Selective Functionalization: While the differential reactivity of the iodo and chloro groups is a significant advantage, achieving complete selectivity in all cases can be difficult. Under harsh reaction conditions, the chloro group may also undergo substitution or coupling.

Limited Availability of Starting Materials: The availability and cost of some specialized 1,3-dicarbonyl precursors can be a limiting factor for large-scale synthesis. arkat-usa.org

Future Opportunities:

Development of Milder and More Selective Catalysts: Research into new palladium catalysts with enhanced selectivity for the C-I bond over the C-Cl bond could further improve the utility of this building block.

Flow Chemistry Applications: The use of flow chemistry could offer better control over reaction parameters, potentially improving yields, regioselectivity, and safety, especially for exothermic reactions. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage introduction of the chloro and iodo groups onto a pre-functionalized pyrazole core could provide more efficient access to a wider range of derivatives.

Outlook on the Expanded Role of Polychlorinated and Polyiodinated Pyrazoles in Advanced Chemical Synthesis and Materials Research

The unique combination of multiple halogen atoms on the pyrazole scaffold, as seen in this compound, opens up a vast landscape for advanced chemical synthesis and materials research.

Advanced Chemical Synthesis:

Polychlorinated and polyiodinated pyrazoles are powerful intermediates for the construction of complex molecular architectures. The ability to selectively functionalize different positions on the pyrazole ring through sequential cross-coupling and nucleophilic substitution reactions allows for the rapid generation of molecular diversity. smolecule.comnih.gov This makes them highly valuable in the synthesis of new pharmaceutical candidates and agrochemicals. smolecule.commdpi.combeilstein-journals.org The pyrazole scaffold itself is a known pharmacophore found in numerous biologically active compounds. arkat-usa.org

Materials Research:

The introduction of heavy atoms like iodine into the pyrazole ring can significantly influence the photophysical and electronic properties of the resulting molecules. This makes polyiodinated pyrazoles interesting candidates for:

Organic Light-Emitting Diodes (OLEDs): The pyrazole core is already used in the design of OLED materials. arkat-usa.org The presence of iodine can enhance intersystem crossing, potentially leading to more efficient phosphorescent OLEDs.

Energetic Materials: Polynitro-substituted pyrazoles have been investigated as potential energetic materials. rsc.org The incorporation of iodine could further modify their density and energetic properties.

Crystal Engineering: The directional nature of halogen bonding involving iodine can be exploited to control the self-assembly of molecules in the solid state, leading to new crystalline materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.